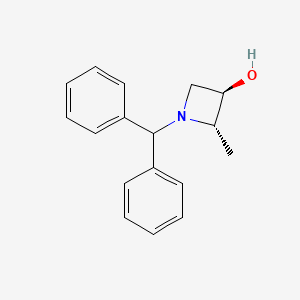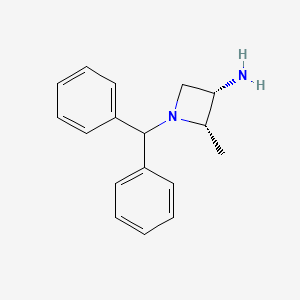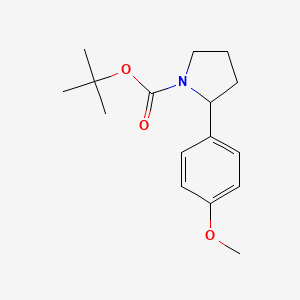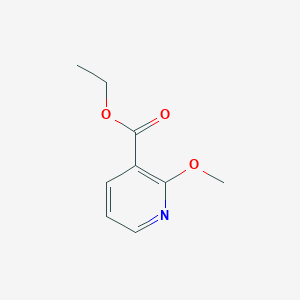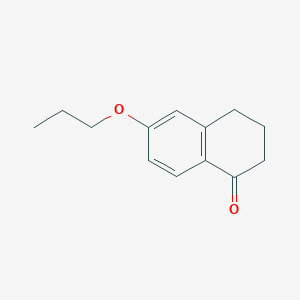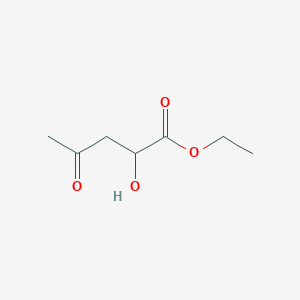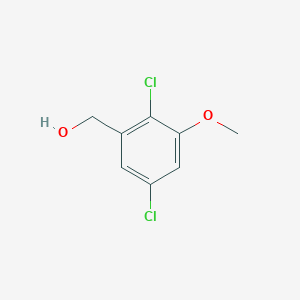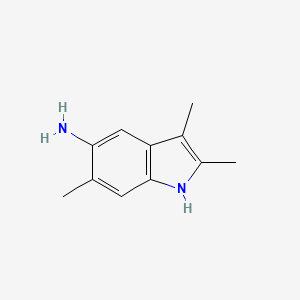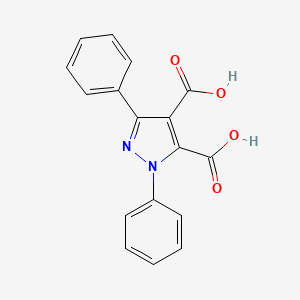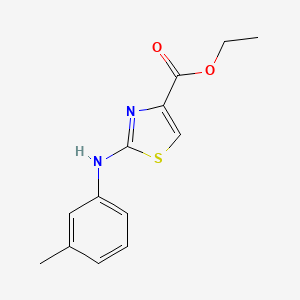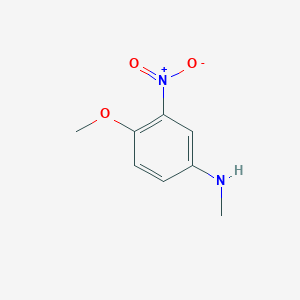
4-methoxy-N-methyl-3-nitroaniline
Vue d'ensemble
Description
4-Methoxy-N-methyl-3-nitroaniline is an aniline compound used in the synthesis of dyes and pigments . It is one of the intermediates or products in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of 4-Methyl-3-nitroaniline involves sulfuric acid being added dropwise to p-toluidine at room temperature and stirred to obtain a clear solution .Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O3. It has an average mass of 182.177 Da and a monoisotopic mass of 182.069138 Da . The crystal structure analysis of similar compounds shows that the molecules are very similar, but they have very different intermolecular interactions .Chemical Reactions Analysis
In the organic compound 4-methoxy-2-nitroaniline, three important functional groups are present on one benzene ring: amino, nitro, and methoxy. The nitroaniline contains both amino and nitro substituents resulting in high polarizability causes a substantial polarization shift in the benzene rings .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 328.9±32.0 °C at 760 mmHg, and a flash point of 152.7±25.1 °C . Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Applications De Recherche Scientifique
Spectrophotometric Applications
4-methoxy-N-methyl-3-nitroaniline and related nitroanilines have been explored for their use in spectrophotometry. For instance, nitroanilines like 2-methoxy-4-nitroaniline and others have been tested as spectrophotometric reagents for the determination of ethinylestradiol in pharmaceutical formulations. This application relies on the absorbance measurements of reaction products obtained from coupling diazotized nitroaniline with the target compound, showcasing the compound's utility in analytical chemistry for drug quantification (Teixeira et al., 2011).
Synthesis and Chemical Transformations
This compound serves as an intermediate in various chemical syntheses. For example, it has been used in the synthesis of complex compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which is produced through a series of reactions starting from 4-methoxyaniline. This demonstrates the compound's role in the synthesis of more complex chemical structures, beneficial for pilot studies and large-scale applications (Zhao et al., 2017).
Detection and Sensing Applications
Similar compounds, like 4-nitroaniline, have been employed in the development of novel sensors. A molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline was synthesized, showcasing high sensitivity and selectivity. This sensor's design, involving molecular imprinting, is indicative of the potential uses of this compound in creating sensitive detection systems for environmental and industrial applications (Xie et al., 2020).
Liquid Crystal Research
This compound-related compounds have been investigated for their properties in liquid crystal research. For example, studies on derivatives of 4-nitroaniline, such as those with additional methyl or alkoxyl substituents, reveal insights into the thermal properties and liquid crystalline behavior of these compounds. These studies contribute to the understanding of mesomorphic properties, crucial for the development of advanced materials in electronics and display technologies (Takenaka & Teshima, 1994).
Photopolymerization
This compound and its derivatives have potential applications in photopolymerization processes. A study on a related compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, explored its use as a photoiniferter in nitroxide-mediated photopolymerization. This highlights the role such compounds can play in advanced polymer chemistry and materials science (Guillaneuf et al., 2010).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-methyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-6-3-4-8(13-2)7(5-6)10(11)12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEHTHHPWNJJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




